

Chemical structure and properties of Talabostat mesylate

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to Talabostat Mesylate

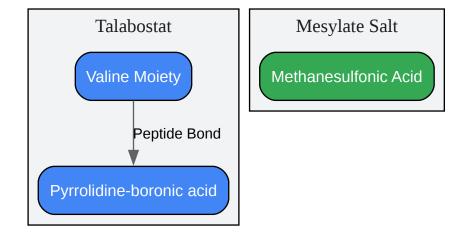
Abstract: This technical guide provides a comprehensive overview of **Talabostat mesylate** (Val-boroPro mesylate), a potent, orally active small molecule inhibitor of dipeptidyl peptidases (DPPs). This document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

Talabostat mesylate, also known as PT-100 or BXCL701, is the mesylate salt of an N-terminal dipeptide analogue containing a boronic acid moiety.[1][2] Its chemical name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid methanesulfonate.[1] The boronic acid group forms a stable, covalent but reversible complex with the catalytic serine residue of its target peptidases.

Below is a simplified representation of its core chemical structure.





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Figure 1: Core components of **Talabostat mesylate**.

The key physicochemical properties of **Talabostat mesylate** are summarized in the tables below.

Table 1: Physicochemical Properties of **Talabostat Mesylate**

Property	Value	References
Synonyms	Val-boroPro mesylate; PT- 100; BXCL701	[2][3]
CAS Number	150080-09-4	[2][3][4]
Molecular Formula	C9H19BN2O3 · CH3SO3H	[4]
Molecular Weight	310.17 g/mol	[2]
Appearance	Solid	[5]
Purity	≥98%	[4]
Storage (Solid)	Store at -20°C	[4][5]

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |[3] |

Table 2: Solubility of Talabostat Mesylate



Solvent	Solubility	References
Water	≥31 mg/mL; up to 100 mM	[4]
PBS (pH 7.2)	Approximately 10 mg/mL	[5]
DMSO	≥11.45 mg/mL; up to 50 mM	[4][6]

| Ethanol | ≥8.2 mg/mL (with sonication) |[6] |

Mechanism of Action

Talabostat is a nonselective inhibitor of several post-prolyl dipeptidyl peptidases (DPPs), a family of serine proteases that cleave N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[1][3] This inhibition is the primary mechanism through which Talabostat exerts its diverse biological effects, including antineoplastic and hematopoiesis-stimulating activities.[1][7]

2.1. Inhibition of Dipeptidyl Peptidases

Talabostat competitively inhibits multiple DPP enzymes with high affinity.[3] Its inhibitory activity against key DPP family members is detailed in Table 3. The inhibition of these enzymes prevents the degradation of various peptide hormones, chemokines, and growth factors, thereby amplifying their downstream signaling.[2]

Table 3: Inhibitory Activity of **Talabostat Mesylate** against Dipeptidyl Peptidases

Target Enzyme	IC ₅₀	Kı	References
DPP-IV (CD26)	< 4 nM	0.18 nM	[3][8]
DPP8	4 nM	1.5 nM	[3][8]
DPP9	11 nM	0.76 nM	[3][8]
FAP (Fibroblast Activation Protein)	560 nM	-	[3][8]

| DPP7 (QPP) | 310 nM | - |[4] |







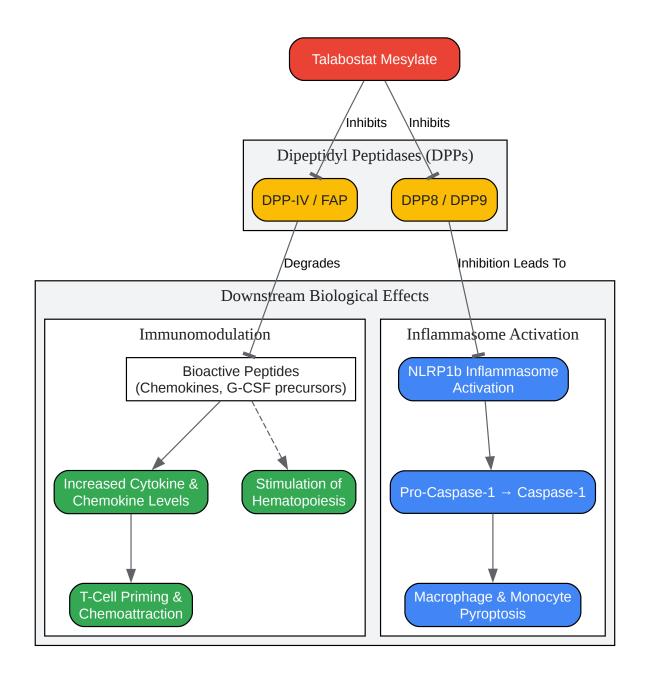
2.2. Downstream Signaling and Biological Effects

The inhibition of DPPs by Talabostat triggers two main downstream pathways: broad immunomodulation and selective inflammasome activation.

- Immunomodulation via DPP-IV/FAP Inhibition: By inhibiting DPP-IV and FAP, Talabostat prevents the cleavage of various chemokines and cytokines.[1][6] This leads to their increased bioavailability, resulting in enhanced T-cell priming, chemoattraction of T-cells and innate effector cells, and a robust anti-tumor immune response.[3] It may also stimulate the production of colony-stimulating factors like G-CSF, promoting hematopoiesis.[2]
- Inflammasome Activation via DPP8/9 Inhibition: A distinct mechanism involves the potent
 inhibition of DPP8 and DPP9. This specific inhibition activates the NLRP1b inflammasome
 sensor protein, which in turn promotes the cleavage of pro-caspase-1 into its active form,
 caspase-1.[4] Activated caspase-1 then triggers a form of inflammatory cell death known as
 pyroptosis, specifically in monocytes and macrophages.[4]

The interconnected signaling pathways are illustrated in the diagram below.





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Figure 2: Mechanism of action of **Talabostat mesylate**.

Pharmacokinetic Data

Talabostat is orally bioavailable.[4] Pharmacokinetic data from a pediatric phase I trial in patients with refractory solid tumors provides insight into its clinical behavior, as summarized in



Table 4.

Table 4: Pharmacokinetic Parameters of Talabostat Mesylate in a Pediatric Study

Parameter	Dose	Value
Mean Half-life (t1/2)	N/A	2.8 hours
Mean AUC ₀₋₈	100 μg/m²	7.0 ng•h/mL
	200 μg/m²	20 ng•h/mL
	350 μg/m²	34 ng•h/mL
Plasma Concentration (1 hr post-dose)	100–350 μg/m²	0.64 to 10.1 ng/mL

Data sourced from a pediatric phase I trial.[9]

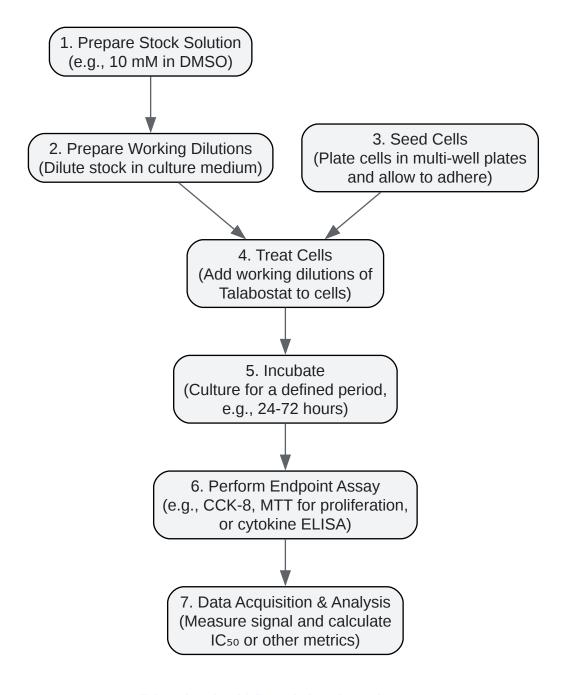
Experimental Protocols

This section provides generalized methodologies for conducting experiments with **Talabostat mesylate**, based on information from technical data sheets and published studies.

4.1. In Vitro Experimental Workflow

A typical workflow for assessing the in vitro activity of Talabostat, such as in a cell proliferation assay, is outlined below.





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Figure 3: General workflow for an in vitro cell-based assay.

Detailed Methodology:

- Compound Preparation:
 - Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving solid
 Talabostat mesylate in a suitable solvent like DMSO.[4][6] Warming the tube to 37°C or



using an ultrasonic bath can aid dissolution.[6]

 For cell-based assays, create fresh working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.[5] Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect cell viability (typically <0.5%).[5]

• Cell Culture and Treatment:

- Select appropriate cell lines for the experiment (e.g., FAP-expressing tumor cells or immune cells like PBMCs).[5][6]
- Seed cells into multi-well plates at a predetermined density and allow them to attach and stabilize overnight.
- Remove the existing medium and add fresh medium containing various concentrations of Talabostat mesylate. Include a vehicle control (medium with the same final concentration of solvent).

Incubation and Analysis:

- Incubate the treated cells for a duration relevant to the endpoint being measured (e.g., 48-72 hours for proliferation, or shorter times for signaling pathway activation).
- Perform the desired endpoint analysis. For example, to measure inhibition of proliferation of superantigen-stimulated human PBMCs, an IC₅₀ of ~10 nM was reported.[5]

4.2. In Vivo Experimental Methodology

· Animal Model Selection:

- Syngeneic tumor models in mice, such as WEHI 164 fibrosarcoma or EL4 lymphoma, are suitable for evaluating the anti-tumor and immunomodulatory effects of Talabostat.[3][8]
- Compound Formulation and Administration:
 - Talabostat is orally active.[3] A potential vehicle for oral gavage could consist of 10%
 DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Prepare this formulation fresh



daily.

- Dosing regimens can vary. One study in a fibrosarcoma mouse model used a dose of 5 μg twice per day.[5]
- Endpoint Measurement:
 - Monitor tumor growth over time using caliper measurements.
 - At the end of the study, tumors and tumor-draining lymph nodes can be harvested to measure the mRNA expression of cytokines and chemokines via qPCR to confirm the immunomodulatory mechanism of action.[3][5]
 - Assess immune cell infiltration into the tumor microenvironment using immunohistochemistry or flow cytometry.

Conclusion

Talabostat mesylate is a versatile and potent dual-action research compound. Its primary activity as a broad inhibitor of dipeptidyl peptidases, coupled with a specific ability to activate the NLRP1b inflammasome via DPP8/9 inhibition, makes it a valuable tool for investigating cancer immunology, inflammation, and hematopoiesis. The data and protocols presented in this guide offer a solid foundation for professionals engaged in preclinical drug discovery and development to effectively utilize **Talabostat mesylate** in their research endeavors.

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- To cite this document: BenchChem. [Chemical structure and properties of Talabostat mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681215#chemical-structure-and-properties-of-talabostat-mesylate]

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